molecular formula C14H24ClNO3 B1199698 Isopropylmethoxamine hydrochloride CAS No. 61-15-4

Isopropylmethoxamine hydrochloride

Cat. No.: B1199698
CAS No.: 61-15-4
M. Wt: 289.8 g/mol
InChI Key: PDUFACBDZZVKBL-UHFFFAOYSA-N
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Description

Isopropylmethoxamine hydrochloride is a chemical compound with the molecular formula C14H24ClNO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isopropyl group, a methoxy group, and an amine group, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropylmethoxamine hydrochloride can be synthesized through the O-alkylation of hydroxylamine derivatives. One common method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime. The reaction conditions typically include the use of methanol and a suitable base to facilitate the methylation process .

Industrial Production Methods

In industrial settings, the production of this compound often involves the methanolysis of hydroxylamine sulfonates. This method is preferred due to its efficiency and scalability. The reaction involves the use of methanol and hydroxylamine sulfonates, resulting in the formation of this compound and a by-product, such as sulfuric acid .

Chemical Reactions Analysis

Types of Reactions

Isopropylmethoxamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropylmethoxamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isopropylmethoxamine hydrochloride involves its interaction with specific molecular targets. It covalently binds to apurinic/apyrimidinic (AP) DNA damage sites, inhibiting base excision repair (BER). This inhibition leads to an increase in DNA strand breaks and apoptosis, which can potentiate the anti-tumor activity of alkylating agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropylmethoxamine hydrochloride is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions. Its ability to inhibit DNA repair mechanisms makes it particularly valuable in medical research and therapeutic applications .

Properties

CAS No.

61-15-4

Molecular Formula

C14H24ClNO3

Molecular Weight

289.8 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-(propan-2-ylamino)propan-1-ol;hydrochloride

InChI

InChI=1S/C14H23NO3.ClH/c1-9(2)15-10(3)14(16)12-8-11(17-4)6-7-13(12)18-5;/h6-10,14-16H,1-5H3;1H

InChI Key

PDUFACBDZZVKBL-UHFFFAOYSA-N

SMILES

CC(C)NC(C)C(C1=C(C=CC(=C1)OC)OC)O.Cl

Canonical SMILES

CC(C)NC(C)C(C1=C(C=CC(=C1)OC)OC)O.Cl

Related CAS

550-53-8 (Parent)

Synonyms

isopropylmethoxamine
isopropylmethoxamine hydrochloride
isopropylmethoxamine, (+)-isomer
isopropylmethoxamine, (DL)-isomer
isopropylmethoxamine, (L)-isome

Origin of Product

United States

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